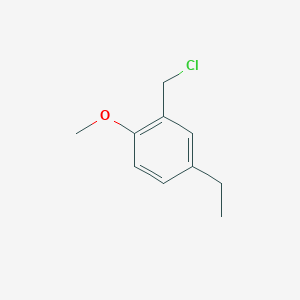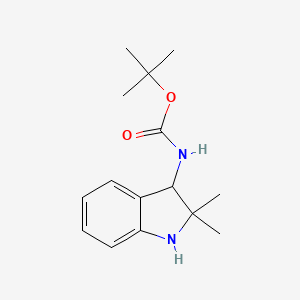![molecular formula C20H19BrFN3O2 B2847735 1-(4-bromobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one CAS No. 1251696-86-2](/img/structure/B2847735.png)
1-(4-bromobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one is a useful research compound. Its molecular formula is C20H19BrFN3O2 and its molecular weight is 432.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Multi-component Synthesis
A study by Rajesh et al. (2012) demonstrated the use of multi-component, 1,3-dipolar cycloaddition reactions for the chemo-, regio-, and stereoselective synthesis of novel hybrid spiroheterocycles. These reactions were performed in ionic liquids, yielding excellent outcomes. This method's versatility and efficiency could be applicable for synthesizing compounds with complex structures like the one , indicating its potential in creating diverse and functionally rich molecular architectures (Rajesh, Bala, & Perumal, 2012).
Sigma Ligands
Moltzen, Perregaard, and Meier (1995) investigated spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines as sigma ligands. These compounds exhibited subnanomolar affinity and preference for the sigma 2 binding site, indicating their potential in developing selective sigma receptor modulators. This study highlights the importance of the spirocyclic structure in medicinal chemistry, particularly in designing compounds for targeting specific receptor sites (Moltzen, Perregaard, & Meier, 1995).
Solid-Phase Synthesis
Pospíšilová, Krchňák, and Schütznerová (2018) presented a traceless solid-phase synthesis approach for creating spiroquinazolines, including 1'H-spiro[piperidine-3,2'-quinazolin]-2-ones. This technique allows for the efficient and versatile synthesis of spiro compounds with potential pharmacological relevance, showcasing the utility of solid-phase methods in the rapid development of complex molecules (Pospíšilová, Krchňák, & Schütznerová, 2018).
Pharmacological Activities
Research by Novelli and Sparatore (1996) on spiro[3,4-dihydro-1,2,4-benzotriazines-3,4'-piperidine] derivatives revealed a broad pharmacological screening. These compounds exhibited analgesic and antihypertensive activities, suggesting their potential as therapeutic agents. This study underscores the potential of spirocyclic compounds in discovering new drugs with diverse pharmacological profiles (Novelli & Sparatore, 1996).
Mécanisme D'action
Target of Action
The primary targets of F3406-9197 are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
F3406-9197 is believed to inhibit viral cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by the viral glycoprotein GP2. This process is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .
Biochemical Pathways
It is known that the compound interferes with the viral entry process, which could potentially affect a variety of downstream effects related to viral replication and infection .
Pharmacokinetics
The pharmacokinetic properties of F3406-9197, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation. Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of F3406-9197’s action are primarily related to its inhibition of viral entry into cells. By preventing the fusion of the virus with the endosome compartment, the compound can potentially stop the virus from replicating and spreading within the host organism .
Propriétés
IUPAC Name |
1'-(4-bromobenzoyl)-7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrFN3O2/c1-24-17-12-15(22)6-7-16(17)18(26)23-20(24)8-10-25(11-9-20)19(27)13-2-4-14(21)5-3-13/h2-7,12H,8-11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGKMKICYHJPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)C(=O)NC13CCN(CC3)C(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2847653.png)
![6-Silaspiro[5.5]undecan-3-amine hcl](/img/structure/B2847658.png)

![(1S,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2847660.png)
![3,9-Diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),11,13-triene](/img/structure/B2847662.png)
![N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide](/img/structure/B2847663.png)

![5-(Benzylsulfanyl)-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2847665.png)

![1-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2847667.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2847672.png)
